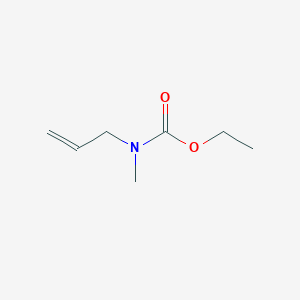
ethyl N-methyl-N-prop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-methyl-N-prop-2-enylcarbamate is an organic compound with the molecular formula C7H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group, a methyl group, and a prop-2-enyl group attached to the carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-methyl-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methyl-N-prop-2-enylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methyl-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Ethyl N-methyl-N-prop-2-enylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl N-methyl-N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with only an ethyl group attached to the carbamate functional group.
Methyl carbamate: Contains a methyl group instead of the prop-2-enyl group.
Prop-2-enyl carbamate: Similar structure but lacks the N-methyl group.
Uniqueness
Ethyl N-methyl-N-prop-2-enylcarbamate is unique due to the presence of both the N-methyl and prop-2-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Properties
CAS No. |
77116-78-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl N-methyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-6-8(3)7(9)10-5-2/h4H,1,5-6H2,2-3H3 |
InChI Key |
CQVRHUBCYVCCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















